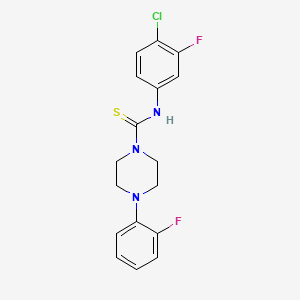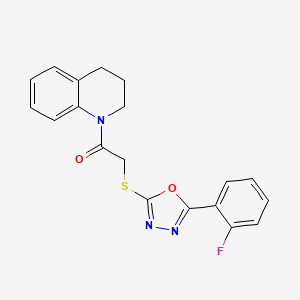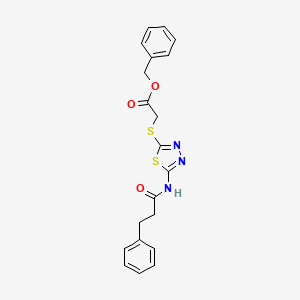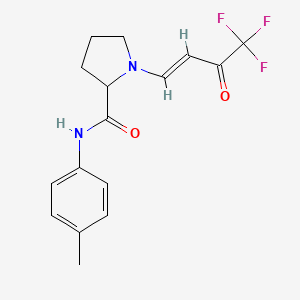
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Vue d'ensemble
Description
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. DASB is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide binds selectively to SERT, a protein that regulates the reuptake of serotonin in the brain. By binding to SERT, this compound inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been found to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Regulation of mood: this compound has been found to regulate mood by increasing serotonin levels in the brain. This increase in serotonin levels has been associated with a decrease in symptoms of depression and anxiety.
2. Regulation of appetite: this compound has been found to regulate appetite by increasing serotonin levels in the brain. This increase in serotonin levels has been associated with a decrease in appetite, making this compound a potential treatment for obesity.
3. Anticancer activity: this compound has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. This activity has been attributed to the ability of this compound to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several advantages and limitations for lab experiments, including:
1. Selective binding: this compound binds selectively to SERT, making it a useful tool for studying SERT function in various neuropsychiatric disorders.
2. High affinity: this compound has a high affinity for SERT, making it a sensitive tool for studying SERT function.
3. Availability: this compound is readily available and can be synthesized with high yield and purity.
4. Limitations: this compound has limited solubility in water, which can limit its use in certain experiments. Additionally, this compound has a short half-life, which can limit its use in experiments that require long-term exposure.
Orientations Futures
There are several future directions for the study of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide, including:
1. Development of novel SERT inhibitors: this compound can be used as a lead compound in the development of novel SERT inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.
2. Study of this compound in cancer therapy: Further studies are needed to explore the potential of this compound as a chemotherapeutic agent for the treatment of various types of cancer.
3. Study of this compound in other neuropsychiatric disorders: Further studies are needed to explore the potential of this compound in the treatment of other neuropsychiatric disorders, such as bipolar disorder and schizophrenia.
4. Development of new imaging techniques: New imaging techniques can be developed to improve the sensitivity and specificity of this compound as a radiotracer in PET imaging.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. This compound has the potential to be a useful tool in the development of novel treatments for various neuropsychiatric disorders and cancer therapy.
Applications De Recherche Scientifique
4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been extensively studied for its potential in various scientific research applications, including:
1. Neuroimaging: this compound has been used as a radiotracer in positron emission tomography (PET) imaging to study the serotonin transporter (SERT) in the brain. It has been found to bind selectively to SERT, making it a useful tool for studying SERT function in various neuropsychiatric disorders.
2. Drug discovery: this compound has been used as a lead compound in the development of novel SERT inhibitors for the treatment of depression, anxiety, and other neuropsychiatric disorders.
3. Cancer therapy: this compound has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h3-7,10-15H,1-2,8-9,16-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTTZNRLHRIHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate](/img/structure/B3406946.png)



![(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3406966.png)

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [phenyl(phenylamino)methyl]phosphonate](/img/structure/B3406977.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3406993.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3407001.png)


![8-Bromo-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B3407013.png)

